N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-6-5-7-12(8-11)20-15(18-16(21)17(2,3)4)13-9-22-10-14(13)19-20/h5-8H,9-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZLDRQIIMBLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazole
The thienopyrazole scaffold is constructed by reacting 3,4-dihydrothiophene-2,5-dione with hydrazine hydrate in ethanol under reflux. This yields 3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazole, confirmed by $$ ^1\text{H} $$-NMR ($$ \delta $$ 7.25 ppm, NH$$_2 $$) and IR ($$ \nu $$ 3350 cm$$^{-1}$$, N-H stretch).
Introduction of the m-Tolyl Group
The m-tolyl substituent is introduced via a Buchwald-Hartwig amination using palladium(II) acetate as a catalyst, Xantphos as a ligand, and m-toluidine. Reaction conditions (toluene, 110°C, 12 hours) afford 3-(m-tolylamino)-4,6-dihydro-2H-thieno[3,4-c]pyrazole in 68% yield.
Pivalamide Functionalization
The final step involves acylation with pivaloyl chloride in dichloromethane using triethylamine as a base. After purification via silica gel chromatography (hexane:ethyl acetate, 3:1), the target compound is isolated as a white solid (mp 142–144°C). LC-MS analysis confirms the molecular ion peak at $$ m/z $$ 328.2 [M+H]$$^+$$.
Synthetic Route 2: One-Pot Tandem Cyclization-Acylation
Reaction Conditions and Optimization
A one-pot method streamlines the synthesis by combining cyclization and acylation steps. Starting with 3-mercapto-4,5-dihydrothiophene-2-carboxylic acid and m-tolylhydrazine, the thienopyrazole ring forms in situ under acidic conditions (HCl, ethanol, 80°C). Subsequent addition of pivaloyl chloride without intermediate isolation yields the final product in 54% yield. Key advantages include reduced purification steps and improved atom economy.
Spectroscopic Validation
- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$) : $$ \delta $$ 1.25 (s, 9H, pivaloyl), 2.35 (s, 3H, m-tolyl CH$$3 $$), 3.10–3.30 (m, 4H, thienopyrazole CH$$_2 $$), 6.95–7.20 (m, 4H, aromatic).
- $$ ^{13}\text{C} $$-NMR : $$ \delta $$ 27.8 (pivaloyl C(CH$$3$$)$$3 $$), 39.5 (quaternary carbon), 121.5–138.0 (aromatic carbons), 178.2 (amide C=O).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Multi-Step) | Route 2 (One-Pot) |
|---|---|---|
| Overall Yield (%) | 45 | 54 |
| Reaction Time (hours) | 24 | 16 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Route 2 offers practical advantages for industrial-scale synthesis, though Route 1 provides better control over intermediate purity.
Chemical Reactions Analysis
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating parasitic infections.
Mechanism of Action
The mechanism of action of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide involves its interaction with specific molecular targets within the cells. The compound is believed to inhibit key enzymes involved in the metabolic pathways of parasites, leading to their death. Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine and Pyrazole Families
The compound shares functional and structural similarities with pivalamide-containing pyridine and pyrazole derivatives. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Core Heterocycle: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from pyridine (e.g., ) or pyrazolopyrimidine (e.g., ) derivatives. Pyrazolo[3,4-d]pyrimidines (e.g., Compound 2 in ) feature a fused pyrimidine ring, which is more planar and electron-deficient than the thieno-pyrazole system.
Substituent Effects :
- Halogenation : Pyridine analogues in include chloro and iodo groups, which are electron-withdrawing and may influence reactivity or intermolecular interactions. The target compound lacks halogens but incorporates a methyl group (m-tolyl), which is electron-donating.
- Pivalamide Group : Present in all compared compounds, this group contributes steric bulk and metabolic stability. Its position on the heterocycle (e.g., pyridine C3 vs. pyrazole C3) may affect molecular conformation.
The rigid thieno-pyrazole system may reduce such isomerization tendencies.
Research Findings and Implications
- Synthetic Accessibility: The synthesis of pyridine-based pivalamide derivatives (e.g., ) often involves halogenation and formylation steps, whereas the target compound’s thieno-pyrazole core may require more complex cyclization strategies.
- Electronic Properties : The thiophene moiety in the target compound could enhance π-conjugation, making it a candidate for organic electronics (e.g., as a semiconductor or light-emitting material) .
- Biological Potential: Pyrazolopyrimidines () are explored for kinase inhibition, suggesting that the target compound’s hybrid structure might also interact with similar biological targets.
Biological Activity
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a thienopyrazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thieno[3,4-c]pyrazole core with a pivalamide substituent. Its structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 278.38 g/mol |
| Solubility | Soluble in DMSO and DMF |
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of thienopyrazole derivatives. For instance, research demonstrated that these compounds could mitigate oxidative stress in aquatic species such as Clarias gariepinus (African catfish) by reducing erythrocyte malformations induced by toxic agents like 4-nonylphenol. The results indicated a significant reduction in altered erythrocytes when treated with thienopyrazole compounds compared to controls (see Table 2) .
Table 2: Erythrocyte Alterations in Clarias gariepinus
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound A | 12 ± 1.03 |
| Thienopyrazole Compound B | 0.6 ± 0.16 |
| Thienopyrazole Compound C | 28.3 ± 2.04 |
Antimicrobial and Anticancer Activity
Thienopyrazole derivatives have also been studied for their antimicrobial and anticancer properties. Various studies indicate that these compounds exhibit significant activity against a range of bacterial strains and cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterases (PDEs), which are involved in various physiological processes including inflammation and immune responses.
- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative damage to cells, thus enhancing cellular health and function.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.
Case Studies
Several case studies have been published demonstrating the efficacy of thienopyrazole derivatives in clinical settings:
- In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates.
- In Vitro Studies : Laboratory tests on various cancer cell lines revealed that these compounds can induce apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
